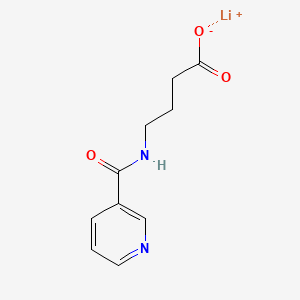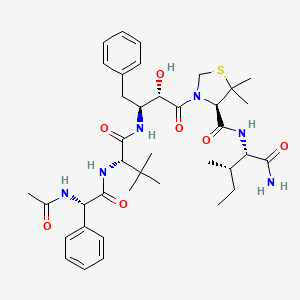
Lan7euj5J4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lan7euj5J4, also known as KNI-10247, is a complex organic compound with the molecular formula C38H54N6O7S. It is a peptidomimetic inhibitor, which means it mimics the structure of peptides and is designed to inhibit specific biological processes. This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lan7euj5J4 involves multiple steps, starting with the preparation of the core peptide structure. The key steps include:
Peptide Coupling: The core peptide structure is synthesized using standard peptide coupling reactions. This involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds between amino acids.
Side Chain Modifications: Specific side chains are introduced to the peptide backbone to enhance its stability and biological activity. This may involve the use of protecting groups and selective deprotection steps.
Cyclization: The peptide is cyclized to form a stable ring structure, which is crucial for its inhibitory activity. This step often requires the use of cyclization agents such as thionyl chloride or triphosgene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Automated Peptide Synthesizers: These machines automate the peptide coupling steps, ensuring consistent quality and reducing human error.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, removing any impurities or by-products.
化学反応の分析
Types of Reactions: Lan7euj5J4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce more stable, reduced forms of the compound.
科学的研究の応用
Lan7euj5J4 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for targeting specific enzymes and receptors.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and protein-protein interactions.
Industrial Applications: this compound is used in the development of industrial enzymes and biocatalysts, enhancing the efficiency of various chemical processes.
作用機序
Lan7euj5J4 exerts its effects by inhibiting specific enzymes, particularly proteases. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins. This inhibition is achieved through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved include:
Protease Inhibition: this compound targets proteases involved in various biological processes, such as protein degradation and signal transduction.
Pathway Modulation: By inhibiting these proteases, the compound can modulate key signaling pathways, affecting cellular functions and responses.
類似化合物との比較
Lan7euj5J4 is unique compared to other similar compounds due to its specific structure and inhibitory activity. Similar compounds include:
KNI-10742: Another peptidomimetic inhibitor with similar protease inhibition properties.
KNI-10743: A related compound with slight modifications in its side chains, leading to different biological activities.
KNI-10333: A phenylacetyl tripeptide with distinct structural features and inhibitory mechanisms.
These compounds share similar core structures but differ in their side chains and specific inhibitory activities, highlighting the uniqueness of this compound.
特性
CAS番号 |
919987-80-7 |
|---|---|
分子式 |
C38H54N6O7S |
分子量 |
738.9 g/mol |
IUPAC名 |
(4R)-3-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-2-phenylacetyl]amino]-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H54N6O7S/c1-9-22(2)27(32(39)47)42-35(50)31-38(7,8)52-21-44(31)36(51)29(46)26(20-24-16-12-10-13-17-24)41-34(49)30(37(4,5)6)43-33(48)28(40-23(3)45)25-18-14-11-15-19-25/h10-19,22,26-31,46H,9,20-21H2,1-8H3,(H2,39,47)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t22-,26-,27-,28-,29-,30+,31+/m0/s1 |
InChIキー |
RKSPAGPRMDSVCQ-QQFWJEKMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1C(SCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C)O)(C)C |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)C1C(SCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)C(C3=CC=CC=C3)NC(=O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)


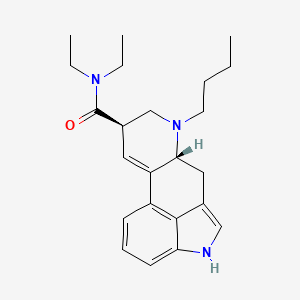
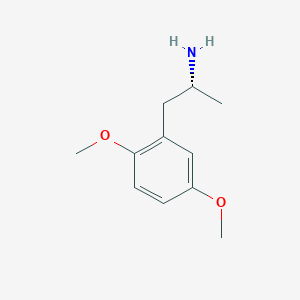
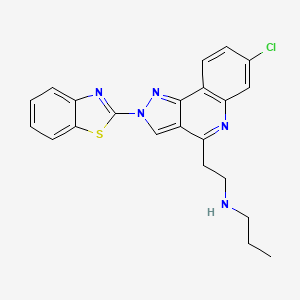

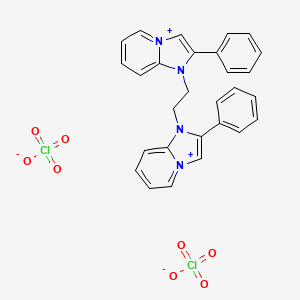

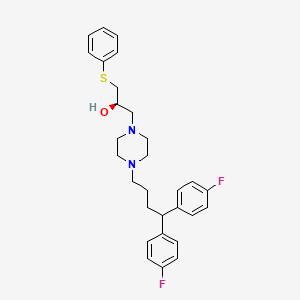

![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
